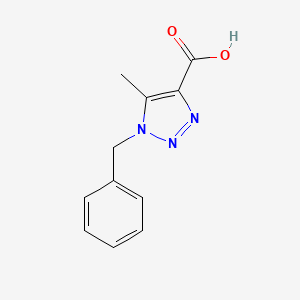

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-10(11(15)16)12-13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIULYDQJIFTHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383453 | |

| Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54698-60-1 | |

| Record name | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. The document details its synthesis, spectroscopic properties, and crystallographic structure, offering a foundational resource for researchers in drug discovery and development.

Synthesis

The synthesis of this compound is most prominently achieved through the reaction of benzyl azide (azidomethylbenzene) with a β-keto ester, such as ethyl acetoacetate. This reaction is a well-established method for the formation of substituted 1,2,3-triazoles.[1][2][3] The general synthetic route involves a cyclization reaction, which is a cornerstone in the synthesis of this class of heterocyclic compounds.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the established synthesis of similar 1,2,3-triazole derivatives:

-

Preparation of Benzyl Azide: Benzyl azide is typically synthesized from benzyl bromide and sodium azide in a suitable solvent like aqueous acetone or dimethylformamide (DMF).

-

Cycloaddition Reaction: Benzyl azide is reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide in ethanol. This reaction forms the ethyl ester of the target molecule.

-

Hydrolysis: The resulting ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is then hydrolyzed, typically using aqueous sodium hydroxide, followed by acidification with an acid like hydrochloric acid, to yield the final carboxylic acid product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain colorless prismatic crystals.[3]

Synthesis Workflow Diagram

References

An In-depth Technical Guide to 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family, a class of molecules that has garnered significant attention in medicinal chemistry and drug discovery. Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| Melting Point | 170 °C | |

| Boiling Point (Predicted) | 455.0 ± 47.0 °C | |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | |

| pKa (Predicted) | 3.44 ± 0.50 | |

| Appearance | White solid/powder |

Synthesis of this compound

The synthesis of this compound is commonly achieved through a cycloaddition reaction, a cornerstone of triazole synthesis. The most frequently cited method is based on the work of El Khadem et al. (1968).[2][3][4][5]

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol outlines the synthesis of the title compound from benzyl azide and ethyl acetoacetate.

Materials:

-

Benzyl chloride

-

Sodium azide

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid

-

Sodium hydroxide

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

Step 1: Synthesis of Benzyl Azide

-

In a well-ventilated fume hood, dissolve sodium azide in water.

-

Add a solution of benzyl chloride in a suitable organic solvent (e.g., acetone).

-

Stir the biphasic mixture vigorously at room temperature for 24-48 hours.

-

After the reaction is complete (monitored by TLC), separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain benzyl azide. Caution: Benzyl azide is potentially explosive and should be handled with extreme care. Do not distill.

Step 2: Cycloaddition Reaction

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add ethyl acetoacetate dropwise at 0 °C with stirring.

-

After the addition is complete, add the freshly prepared benzyl azide dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours.

-

Monitor the reaction progress by TLC.

Step 3: Hydrolysis and Isolation

-

After the cycloaddition is complete, cool the reaction mixture and add a solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[3]

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the broader class of 1,2,3-triazole derivatives has been extensively investigated for its antifungal properties.[6][7][8][9][10] The primary mechanism of action for many azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[6][10] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth and cell death.[6]

It is plausible that this compound shares this mechanism of action. The nitrogen atoms in the triazole ring can coordinate with the heme iron atom in the active site of CYP51, thereby inhibiting its function.

Hypothesized Antifungal Signaling Pathway

Caption: Inhibition of ergosterol biosynthesis by the triazole.

Conclusion

This compound is a compound of interest with physicochemical properties that make it a viable candidate for further investigation in drug discovery programs. Its synthesis is achievable through established chemical routes, and its structural similarity to known antifungal agents suggests a potential mechanism of action involving the inhibition of fungal ergosterol biosynthesis. Further studies are warranted to fully elucidate its biological activity profile and to explore its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS number 54698-60-1

An In-depth Technical Guide to 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 54698-60-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 54698-60-1), a heterocyclic compound belonging to the triazole family. This document consolidates available data on its physicochemical properties, synthesis, and structural characteristics. While specific biological activity data for this exact compound is limited in publicly available literature, this guide discusses the known biological activities of closely related 1-benzyl-1H-1,2,3-triazole derivatives, particularly their potential as antifungal and antimicrotubule agents. Detailed experimental protocols for its crystallographic analysis are provided, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

This compound is a white solid compound.[1] Its core structure consists of a 1,2,3-triazole ring substituted with benzyl and methyl groups at positions 1 and 5, respectively, and a carboxylic acid group at position 4.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 54698-60-1 | [2] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [2][3] |

| Molecular Weight | 217.22 g/mol | |

| Appearance | White Powder / Solid | [1][3] |

| Melting Point | 170 °C | [4] |

| pKa (Predicted) | 3.44 ± 0.50 | [4] |

| Boiling Point (Predicted) | 455.0 ± 47.0 °C | [4] |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [4] |

| InChI Key | WIULYDQJIFTHIK-UHFFFAOYSA-N | [3] |

| Canonical SMILES | Cc1c(nnn1Cc2ccccc2)C(=O)O | [3] |

Synthesis

The synthesis of this compound has been attributed to a method reported by El Khadem et al. in 1968.[5][6] While the specific details of this original publication are not readily accessible, a general and robust method for the synthesis of 1,5-disubstituted-1H-1,2,3-triazole-4-carboxylic acids involves a multi-step process culminating in a cycloaddition reaction.

A plausible synthetic route starts with benzyl azide and a β-ketoester, such as ethyl acetoacetate. Benzyl azide can be prepared from benzyl bromide and sodium azide. The key step is the Dimroth reaction, a base-catalyzed cycloaddition of the azide with the enolate of the β-ketoester, which upon hydrolysis of the resulting ester, yields the desired carboxylic acid.

Below is a generalized workflow for the synthesis of this class of compounds.

Structural Analysis: X-ray Crystallography

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction in both its anhydrous and monohydrate forms.[5][6] This analysis provides precise data on bond lengths, bond angles, and the spatial arrangement of the molecule.

In the anhydrous form, the molecule crystallizes in a trigonal system.[5] A key structural feature is the significant dihedral angle of 76.47° between the planes of the benzene and triazole rings.[5] The crystal structure is characterized by intermolecular O—H⋯N hydrogen bonds, which create helical chains along the[5] crystallographic axis.[5]

The monohydrate form crystallizes in a triclinic system, and in this structure, the dihedral angle between the triazole and phenyl rings is nearly perpendicular, at 89.5°.[6] The crystal packing is stabilized by strong intermolecular O—H⋯O and O—H⋯N hydrogen bonds, with the water molecule acting as both a hydrogen bond donor and acceptor.[6]

Table 2: Crystallographic Data

| Parameter | Anhydrous Form[5] | Monohydrate Form[6] |

| Formula | C₁₁H₁₁N₃O₂ | C₁₁H₁₁N₃O₂·H₂O |

| Molecular Weight | 217.23 | 235.24 |

| Crystal System | Trigonal | Triclinic |

| Space Group | R-3 | P-1 |

| a (Å) | 10.1178 (7) | 6.5808 (13) |

| b (Å) | 10.1178 (7) | 7.4995 (15) |

| c (Å) | 8.9971 (8) | 12.337 (3) |

| α (°) | 90 | 99.87 (4) |

| β (°) | 90 | 93.75 (3) |

| γ (°) | 120 | 91.80 (3) |

| Volume (ų) | 797.64 (11) | 598.0 (2) |

| Z | 3 | 2 |

| Temperature (K) | 293 | 292 |

| Dihedral Angle (Benzene-Triazole) | 76.47 (10)° | 89.5 (3)° |

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized experimental protocol for the determination of the crystal structure, based on the published studies.[5][6]

-

Crystal Growth :

-

Anhydrous Form : The title compound was prepared from azidomethylbenzene.[5] Crystals suitable for X-ray analysis were obtained by heating the compound with NiCl₂ and NaN₃ in a sealed Pyrex tube with water at 120 °C for 3 days.[5]

-

Monohydrate Form : Suitable crystals were obtained by the slow evaporation of a 95% ethanol/water solution of the compound at room temperature.[6]

-

-

Data Collection :

-

Structure Solution and Refinement :

Biological Activity and Potential Applications

While quantitative biological data for this compound itself is not prominent in the literature, the 1-benzyl-1H-1,2,3-triazole scaffold is a subject of significant interest in medicinal chemistry.

Antifungal Activity

Triazole-based compounds are well-established as antifungal agents (e.g., fluconazole, itraconazole). The subject compound is noted to be a triazole-related compound with potential antifungal activity.[2] The mechanism for many antifungal azoles involves the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. Disruption of this pathway compromises the integrity of the fungal cell membrane.

Antimicrotubule and Antiproliferative Activity

Derivatives of the 1-benzyl-1H-1,2,3-triazole scaffold have been synthesized and evaluated as potent inhibitors of cancer cell growth. Specifically, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which can be synthesized from the title compound's corresponding amine, have demonstrated significant antiproliferative activity. For instance, one derivative showed an IC₅₀ of 46 nM against the MCF-7 human breast cancer cell line.

The primary mechanism of action for these derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle. By disrupting the dynamic process of microtubule assembly and disassembly, these compounds cause an arrest of the cell cycle in the G2/M phase, which ultimately leads to apoptosis (programmed cell death). This mechanism is shared by clinically successful anticancer drugs like paclitaxel and vinca alkaloids.

Conclusion

This compound is a well-characterized compound in terms of its chemical structure and solid-state properties. While direct and extensive biological studies on this specific molecule are sparse, its structural framework serves as a valuable scaffold in drug discovery. The demonstrated potent antimicrotubule and antifungal activities of its close derivatives highlight the potential of this chemical class. Further investigation, including the synthesis and screening of a focused library of analogs derived from this carboxylic acid, is warranted to explore its full therapeutic potential. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this compound and the broader family of 1,2,3-triazole derivatives.

References

- 1. Journal of the Chemical Society C: Organic Home-Journal of the Chemical Society C: Organic was published between 1966 - 1971. [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1, 2, 3-Triazole Derivatives [manu56.magtech.com.cn]

- 5. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Rising Therapeutic Potential of 1,2,3-Triazole-4-Carboxylic Acid Derivatives: A Technical Guide

A comprehensive overview of the burgeoning research into 1,2,3-triazole-4-carboxylic acid derivatives reveals a scaffold of significant interest in modern medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. This guide provides an in-depth analysis of their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

The unique structural features of the 1,2,3-triazole ring, including its stability, hydrogen bonding capability, and dipole character, make it a valuable pharmacophore in the design of novel therapeutic agents. When functionalized with a carboxylic acid group at the 4-position, these derivatives gain an additional site for interaction with biological targets, enhancing their therapeutic potential.

Anticancer Activity: A Promising Frontier

Derivatives of 1,2,3-triazole-4-carboxylic acid have emerged as a significant class of compounds with promising anticancer properties. Extensive research has demonstrated their efficacy against a variety of human tumor cell lines, including those of the lung, colon, breast, and central nervous system.[1][2]

The National Cancer Institute (NCI) has evaluated numerous 1,2,3-triazole derivatives, with some compounds exhibiting remarkable activity in the NCI60 human tumor cell line screen.[2][3] For instance, certain 1,2,3-triazole-4-carboxamides have shown significant correlation in COMPARE analysis, a tool that helps to identify the mechanism of action by comparing the compound's activity profile with those of known anticancer agents.[1]

The mechanism of their anticancer action is multifaceted. Some derivatives have been found to induce apoptosis and arrest the cell cycle at various phases.[4] Furthermore, they have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and Focal Adhesion Kinase (FAK) pathways.[3][5]

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of selected 1,2,3-triazole-4-carboxylic acid derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Activity Parameter | Value (µM) | Reference |

| Compound 4g | HCT-116 (Colon) | IC50 | 1.09 ± 0.17 | [6] |

| Compound 4g | A549 (Lung) | IC50 | 45.16 ± 0.92 | [6] |

| Compound 4k | Various | Potent Cytotoxicity | - | [6] |

| Compound 4 | Eca109 (Esophageal) | IC50 | 2.7 | [4] |

| Compound 4 | MCF-7 (Breast) | IC50 | 1.5 | [4] |

| Compound 4 | MGC-803 (Gastric) | IC50 | 0.6 | [4] |

| Compound 4 | PC-3 (Prostate) | IC50 | 0.6 | [4] |

| Compound 16 | A549 (Lung) | IC50 | 7.72 | [4] |

| Compound 16 | PC-3 (Prostate) | IC50 | 16.08 | [4] |

| Compound 16 | HCT-116 (Colon) | IC50 | 7.13 | [4] |

| Compound 16 | MCF-7 (Breast) | IC50 | 11.67 | [4] |

| Compound 17 | MCF-7 (Breast) | IC50 | 0.31 | [7] |

| Compound 17 | Caco-2 (Colon) | IC50 | 7.22-19.09 | [7] |

| Compound 22 | MCF-7 (Breast) | IC50 | - | [7] |

| Compound 25 | MCF-7 (Breast) | IC50 | - | [7] |

| Compound 25 | Caco-2 (Colon) | IC50 | 4.98 | [7] |

IC50: The concentration of a drug that gives half-maximal response.

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,2,3-Triazole-4-carboxylic acid derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8][9][10]

One notable derivative, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, has shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including the pathogenic Vibrio cholerae.[8] The minimum inhibitory concentration (MIC) for this compound against Bacillus subtilis and Vibrio cholerae was found to be 59.5 µg/ml.[8]

Quantitative Antimicrobial Data

| Compound ID | Microorganism | Activity Parameter | Value (µg/mL) | Reference |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | MIC | 59.5 | [8] |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Vibrio cholerae | MIC | 59.5 | [8] |

| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | MIC | 12.5–50 | [11] |

| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | P. aeruginosa | MIC | 16 | [12] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Enzyme Inhibition: A Targeted Approach

The specificity of enzyme-inhibitor interactions makes them attractive targets for drug design. Derivatives of 1,2,3-triazole-4-carboxylic acid have been investigated as inhibitors of various enzymes, including carbonic anhydrases and α-glucosidase, which are implicated in conditions like cancer and diabetes, respectively.[13][14][15]

For example, 4-fluorophenyl appended carboxylic acid derivative 6c was identified as a potent inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII, with a KI value of 0.7 μM for both.[14]

Quantitative Enzyme Inhibition Data

| Compound ID | Enzyme | Activity Parameter | Value (µM) | Reference |

| Compound 6c (4-Fluorophenyl derivative) | hCA IX | KI | 0.7 | [14] |

| Compound 6c (4-Fluorophenyl derivative) | hCA XII | KI | 0.7 | [14] |

| Azinane-triazole-based compounds (12a–o) | α-glucosidase | - | 1.4-fold increase in inhibition vs. acarbose | [13] |

KI: Inhibition constant, a measure of the inhibitor's potency.

Experimental Protocols

A fundamental aspect of drug discovery is the robust and reproducible biological evaluation of synthesized compounds. The following sections detail the methodologies for key experiments cited in the literature on 1,2,3-triazole-4-carboxylic acid derivatives.

In Vitro Anticancer Screening: NCI60 Protocol

The U.S. National Cancer Institute (NCI) protocol for in vitro cell line screening is a cornerstone in anticancer drug discovery.[2]

-

Cell Lines: A panel of approximately 60 human tumor cell lines, representing nine different types of cancer (e.g., lung, colon, breast, ovarian, leukemia, renal, melanoma, and prostate), is utilized.[2]

-

Compound Treatment: The test compounds are initially added to the cell cultures at a single concentration (typically 10⁻⁵ M).[2]

-

Incubation: The cultures are incubated for 48 hours.[2]

-

Endpoint Determination: The sulforhodamine B (SRB) protein binding dye assay is used to determine the endpoint. The amount of bound dye is proportional to the number of viable cells.[2]

-

Data Analysis: Results are reported as the percent growth of the treated cells compared to untreated control cells. Three dose-response parameters are calculated for each compound:

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16]

-

Cell Seeding: Cancer cell lines are seeded in 96-well microculture plates at a density of 5x10³ cells/well and cultured for 24 hours at 37°C.[16]

-

Compound Treatment: Cells are then treated with a gradient of concentrations of the 1,2,3-triazole derivatives (e.g., 6.25, 12.5, 25, 50, and 100 µM) for 24 hours. A known anticancer drug, such as doxorubicin, is used as a reference.[16]

-

MTT Incubation: After treatment, 5 mg/mL of MTT is added to each well, and the plates are incubated for 4 hours at 37°C.[16]

-

Formazan Solubilization: The supernatant is discarded, and the formazan product is dissolved in 150 µL of dimethyl sulfoxide (DMSO).[16]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The cell viability is calculated relative to the untreated control cells.

Antimicrobial Susceptibility Testing: Agar Diffusion Method

The agar diffusion test is a common method to determine the antimicrobial activity of a substance.[8]

-

Medium Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and poured into Petri dishes.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Compound Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular pathways affected by these derivatives is crucial for rational drug design. Graphviz diagrams are provided below to illustrate key signaling pathways and a typical experimental workflow.

Caption: A generalized workflow for the discovery and development of 1,2,3-triazole-4-carboxylic acid derivatives as therapeutic agents.

Caption: The Wnt/β-catenin signaling pathway and the inhibitory role of certain 1,2,3-triazole-4-carboxamide derivatives.[3]

Caption: The Focal Adhesion Kinase (FAK) signaling pathway and its inhibition by 5-pyridinyl-1,2,4-triazole carboxylic acid derivatives.[5]

Conclusion

The body of research on 1,2,3-triazole-4-carboxylic acid derivatives unequivocally points to a versatile and promising chemical scaffold for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition studies, coupled with a growing understanding of their mechanisms of action, positions them as strong candidates for further preclinical and clinical investigation. The continued exploration of structure-activity relationships and the optimization of lead compounds will be crucial in harnessing the full therapeutic potential of this remarkable class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: activity against Gram-positive and Gram-negative pathogens including Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 11. Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives [mdpi.com]

- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid crystal structure

An In-depth Technical Guide on the Crystal Structure of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of this compound. The document details the crystallographic data for both its anhydrous and monohydrated forms, offering a comparative analysis. Experimental protocols for its synthesis and crystal structure determination are outlined, providing researchers with the necessary details for replication. Furthermore, this guide includes visualizations of the molecular structure and the experimental workflow to facilitate a deeper understanding of the compound's structural characteristics. Triazole-related molecules are noted for their potential biological activities, including antifungal properties, making their structural elucidation of significant interest to the scientific community.[1][2][3]

Introduction

This compound is a triazole derivative that has garnered attention due to the wide-ranging biological activities associated with this class of compounds.[1][2] The determination of its crystal structure is crucial for understanding its chemical properties and for facilitating structure-based drug design. This guide presents the crystallographic data for both the anhydrous and monohydrate forms of the title compound, providing a detailed look into their solid-state conformations and packing arrangements.

Crystal Structure and Data

The crystal structure of this compound has been determined in two forms: anhydrous (C₁₁H₁₁N₃O₂) and monohydrate (C₁₁H₁₁N₃O₂·H₂O).[1][2] The key crystallographic data for both structures are summarized below for comparative analysis.

Anhydrous Form

In the anhydrous molecule, the dihedral angle between the benzene and triazole rings is 76.47 (10)°.[2] The crystal structure is characterized by intermolecular O—H⋯N hydrogen bonds, which result in the formation of helical chains along the[1] axis.[2]

Monohydrate Form

In the monohydrate form, the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 89.5 (3)°.[1][4] The crystal packing in this form is stabilized by strong intermolecular O—H⋯O and O—H⋯N hydrogen bonds that involve the water molecule, which acts as both a donor and an acceptor.[1][4]

Crystallographic Data Summary

| Parameter | Anhydrous (C₁₁H₁₁N₃O₂)[2] | Monohydrate (C₁₁H₁₁N₃O₂·H₂O)[1] |

| Formula | C₁₁H₁₁N₃O₂ | C₁₁H₁₁N₃O₂·H₂O |

| Molar Mass | 217.23 g/mol | 235.24 g/mol |

| Crystal System | Trigonal | Triclinic |

| Space Group | R-3 | P-1 |

| a | 10.1178 (7) Å | 6.5808 (13) Å |

| b | 10.1178 (7) Å | 7.4995 (15) Å |

| c | 8.9971 (8) Å | 12.337 (3) Å |

| α | 90° | 99.87 (4)° |

| β | 90° | 93.75 (3)° |

| γ | 120° | 91.80 (3)° |

| Volume (V) | 797.64 (11) ų | 598.0 (2) ų |

| Z | 3 | 2 |

| Temperature | 293 K | 292 K |

| Radiation | Mo Kα | Mo Kα |

| Density (calculated) | Not specified | 1.306 Mg m⁻³ |

| μ | 0.10 mm⁻¹ | 0.10 mm⁻¹ |

| Crystal Size | 0.20 × 0.18 × 0.15 mm | 0.35 × 0.30 × 0.25 mm |

Data Collection and Refinement

| Parameter | Anhydrous[2] | Monohydrate[1] |

| Diffractometer | Rigaku SCXmini | Rigaku SCXmini |

| Reflections collected | 8294 | 6256 |

| Independent reflections | 2435 | 2730 |

| R_int | 0.049 | 0.042 |

| R[F² > 2σ(F²)] | 0.053 | 0.064 |

| wR(F²) | 0.115 | 0.174 |

| Goodness-of-fit (S) | 0.98 | 1.05 |

Experimental Protocols

Synthesis

The synthesis of this compound was carried out based on a previously reported method.[1][2]

Anhydrous Crystal Synthesis: The anhydrous crystals were prepared by heating a mixture of azidomethylbenzene, NiCl₂ (1 mmol), and NaN₃ (2 mmol) in a sealed Pyrex tube with 2.0 ml of water at 120 °C for 3 days.[2] This process yielded colorless prismatic crystals suitable for X-ray analysis.[2]

Monohydrate Crystal Synthesis: The title compound was prepared from azidomethylbenzene.[1][4] Colorless prismatic crystals suitable for X-ray analysis were obtained through the slow evaporation of a 95% ethanol/water solution at room temperature.[1]

X-ray Crystallography

The determination of the crystal structure involved the following steps:

-

Crystal Mounting: A suitable single crystal of the compound was selected and mounted on a diffractometer.

-

Data Collection: X-ray diffraction data were collected using a Rigaku SCXmini diffractometer with Mo Kα radiation.

-

Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[2] For the monohydrate form, the water and carboxylic hydrogen atoms were located from a difference Fourier map.[1][4]

Visualizations

Molecular Structure

Caption: Molecular structure of the title compound.

Experimental Workflow

Caption: Workflow for crystal structure determination.

References

molecular weight of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound with significant potential in antifungal research. This guide covers its physicochemical properties, a detailed experimental protocol for its synthesis, and its proposed mechanism of action.

Core Compound Properties

This compound is a white, solid organic compound.[1] Its key quantitative data and identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 217.22 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [2] |

| CAS Number | 54698-60-1 | [1] |

| Appearance | White Powder | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | WIULYDQJIFTHIK-UHFFFAOYSA-N | [2] |

| SMILES | Cc1c(nnn1Cc2ccccc2)C(O)=O | [2] |

Synthesis Protocol

The synthesis of this compound is frequently cited as being performed according to the method developed by El Khadem et al. in 1968.[3][4][5] This reaction is a classic example of a 1,3-dipolar cycloaddition, a powerful tool in heterocyclic chemistry. The general principle involves the reaction of an organic azide (benzyl azide) with an active methylene compound (ethyl acetoacetate) in the presence of a base.

Reaction: Benzyl Azide + Ethyl Acetoacetate → this compound

Materials:

-

Benzyl azide

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol (EtOH)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate (EtOAc) for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Reaction Initiation: To the cooled sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring.

-

Azide Addition: Once the enolate has formed, add benzyl azide to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in water.

-

Wash the aqueous solution with a non-polar solvent like ether or dichloromethane to remove any unreacted starting materials.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 using dilute hydrochloric acid. This will precipitate the carboxylic acid product.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound as a white solid.

-

Below is a logical workflow for this synthesis.

Biological Activity and Signaling Pathway

Triazole-containing compounds are a well-established class of antifungal agents.[2] The subject compound, this compound, is noted for its potential antifungal activity.[6]

Proposed Mechanism of Action: The primary mechanism of action for antifungal triazoles is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, a sterol unique and essential to fungi.[7][8] Specifically, triazoles target and inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase , which is encoded by the ERG11 gene.[2][9]

This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[2] Inhibition of this enzyme leads to two key downstream effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the fluidity, permeability, and overall function of the fungal cell membrane.[10]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane structure.[9]

This dual effect ultimately leads to the cessation of fungal growth and replication (fungistatic effect) and, in some cases, cell death (fungicidal effect).[2]

The following diagram illustrates this inhibitory pathway.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

The Versatility of the Triazole Scaffold: A Comprehensive Technical Guide to its Therapeutic Applications

For Immediate Release

A deep dive into the expansive therapeutic potential of triazole compounds, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, have emerged as a privileged scaffold in medicinal chemistry, leading to the development of a wide array of drugs with diverse therapeutic applications.

This whitepaper provides an in-depth exploration of the core therapeutic areas where triazole derivatives have shown significant promise, including their well-established role as antifungal agents and their growing importance in anticancer, antiviral, antibacterial, and neurodegenerative disease therapies. The document outlines the mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for crucial assays, and visualizes complex biological pathways and experimental workflows.

Antifungal Activity: A Cornerstone of Triazole Therapeutics

Triazole compounds are most widely recognized for their potent antifungal activity. This class of drugs, which includes well-known agents like fluconazole and voriconazole, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth inhibition or death.[1][4] Second-generation triazoles, such as posaconazole and isavuconazole, exhibit an expanded spectrum of activity against emerging and resistant fungal pathogens.[5]

The development of resistance to existing triazole antifungals is a growing concern, prompting ongoing research into novel derivatives with improved efficacy and the ability to overcome resistance mechanisms.[1]

Anticancer Potential: A Multifaceted Approach to Tumor Inhibition

The triazole nucleus is a key structural motif in a variety of anticancer agents.[6][7] These compounds exert their effects through diverse mechanisms, including the inhibition of crucial signaling pathways involved in tumor growth and proliferation.[8][9] Several FDA-approved anticancer drugs, such as letrozole and anastrozole, incorporate a 1,2,4-triazole moiety and function as aromatase inhibitors for the treatment of hormone-dependent breast cancer.[8]

Recent research has focused on developing triazole derivatives that target other key players in cancer progression, such as tubulin, receptor tyrosine kinases (e.g., EGFR), and serine/threonine kinases (e.g., BRAF).[6][9][10]

Quantitative Data Summary: Anticancer Activity of Triazole Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,3-Triazole-benzenesulfonamide derivatives | hCA isoforms | - | - | [6] |

| Trimethoxyphenyl-1,2,3-triazole derivatives | Tubulin | Various | - | [6] |

| 1,2,3-Triazole-1,3,4-oxadiazole hybrids | Thymidylate synthase | MCF-7 | 1.26 - 5.8 | [6] |

| Thymol-based 1,2,3-triazole hybrids | Not specified | MCF-7 | 6.17 | [6] |

| Thymol-based 1,2,3-triazole hybrids | Not specified | MDA-MB-231 | 10.52 | [6] |

| 1,2,4-Triazole derivatives | EGFR, BRAF, Tubulin | Various | 3.6 (EGFR) | [9] |

Antiviral Activity: A Broad Spectrum of Inhibition

Triazole derivatives have demonstrated significant potential as antiviral agents, exhibiting activity against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), influenza virus, and coronaviruses.[11][12][13] The well-known antiviral drug ribavirin, a 1,2,4-triazole nucleoside analog, is a broad-spectrum antiviral agent.[8]

The antiviral mechanisms of triazole compounds are varied and can include the inhibition of viral enzymes such as reverse transcriptase and neuraminidase, as well as interference with viral entry and replication processes.[11][14] The chemical stability and potential for diverse modifications make the triazole scaffold an attractive starting point for the development of novel antiviral therapeutics.[12]

Antibacterial Activity: A Renewed Hope Against Drug Resistance

With the rise of antibiotic-resistant bacteria, the development of new antibacterial agents is a critical global health priority. Triazole compounds have emerged as a promising class of molecules with significant antibacterial activity.[15][16] They have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[15]

The antibacterial mechanism of action for many triazole derivatives is still under investigation, but some have been shown to interfere with essential bacterial processes. The ability to hybridize the triazole core with other antibacterial pharmacophores offers a promising strategy to develop novel drugs that can overcome existing resistance mechanisms.[16]

Quantitative Data Summary: Antibacterial Activity of Triazole Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Thione-substituted triazole | B. subtilis | 1.56 | [15] |

| Thione-substituted triazole | S. aureus | 1.56 | [15] |

| Thione-substituted triazole | P. vulgaris | 6.25 | [15] |

| 5-oxo analogue of thione-substituted triazole | E. coli | 3.12 | [15] |

| N-allyl derivative with unsubstituted phenyl | M. smegmatis | 3.25 | [15] |

| N-allyl derivative with unsubstituted phenyl | M. tuberculosis | 4-32 | [15] |

Triazoles in Neurodegenerative and Other Diseases

Beyond infectious diseases and cancer, triazole compounds are being explored for their therapeutic potential in a range of other conditions, including neurodegenerative diseases, autoimmune disorders, and inflammation.[17] One promising target in this area is the receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which is involved in inflammatory and cell death pathways implicated in diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS).[17] Novel fused triazole compounds are being developed as potent RIPK1 inhibitors.[17]

The diverse biological activities of triazoles also extend to anticonvulsant, anti-inflammatory, analgesic, and antidepressant effects, highlighting the vast therapeutic landscape that this versatile chemical scaffold can address.[18][19]

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of triazole compounds.

Synthesis of 1,2,4-Triazole Derivatives (General Procedure)

A mixture of a carboxylic acid (1 equivalent) and thiocarbohydrazide (1 equivalent) is heated in an oil bath until the contents melt. The molten mixture is maintained at this temperature for a specified time (e.g., 7 hours). After cooling, the reaction mixture is treated with a dilute sodium bicarbonate solution to neutralize any unreacted acid. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the 1,2,4-triazole-3-thiol derivative. Further modifications can be made by reacting the thiol group with various electrophiles.

Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry (General Procedure)

To a solution of an alkyne (1 equivalent) and an organic azide (1 equivalent) in a suitable solvent system (e.g., t-butanol/water), sodium ascorbate (0.1 equivalents) and copper(II) sulfate pentahydrate (0.01 equivalents) are added. The reaction mixture is stirred at room temperature for a specified time (e.g., 12-24 hours) until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 1,4-disubstituted 1,2,3-triazole.

In Vitro Anticancer Activity: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the triazole compounds (typically in a serial dilution) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[20][21]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

-

Inoculum Preparation: A standardized inoculum of the fungal strain is prepared in RPMI-1640 medium.

-

Serial Dilution: The triazole compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[22][23]

In Vitro Antibacterial Screening: Agar Well Diffusion Method

-

Plate Preparation: A sterile nutrient agar is poured into a petri dish and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly swabbed with a standardized bacterial culture.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

Compound Addition: A defined volume of the triazole compound solution (at a specific concentration) is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antibacterial activity of the compound.[12][24]

In Vitro Antiviral Activity: Plaque Reduction Assay

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.

-

Virus and Compound Incubation: The cells are infected with a known titer of the virus in the presence of various concentrations of the triazole compound.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing the respective concentrations of the compound.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.[1][15]

Kinase Inhibition Assays (EGFR, BRAF, RIPK1)

Kinase inhibition assays are typically performed using commercially available kits (e.g., ADP-Glo™ Kinase Assay). The general principle involves:

-

Reaction Setup: The kinase enzyme, a specific substrate, ATP, and the triazole inhibitor at various concentrations are combined in a reaction buffer.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

-

Detection: A detection reagent is added that either measures the amount of ADP produced or the amount of remaining ATP. The signal is typically luminescent or fluorescent and is inversely proportional to the kinase activity.

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.[2][24][25]

Tubulin Polymerization Inhibition Assay

-

Reaction Mixture: Purified tubulin is mixed with a polymerization buffer containing GTP and the triazole compound at various concentrations in a 96-well plate.

-

Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

-

Monitoring Polymerization: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a microplate reader.

-

Data Analysis: The rate and extent of polymerization in the presence of the inhibitor are compared to the control (no inhibitor). The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[3][10]

Conclusion

The triazole scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its versatility, synthetic accessibility, and ability to interact with a wide range of biological targets ensure its continued importance in medicinal chemistry. This technical guide provides a foundational resource for researchers in the field, offering a comprehensive overview of the therapeutic applications of triazole compounds and detailed methodologies to facilitate further investigation and innovation. The ongoing exploration of novel triazole derivatives holds the promise of delivering next-generation drugs to address unmet medical needs across a spectrum of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. CN101891693B - New method for preparing fluconazole - Google Patents [patents.google.com]

- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 9. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]

- 11. izsvenezie.com [izsvenezie.com]

- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bcc.bas.bg [bcc.bas.bg]

- 15. bioagilytix.com [bioagilytix.com]

- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. Process For Synthesis Of Voriconazole [quickcompany.in]

- 18. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 19. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, supported by experimental protocols and quantitative data. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. The unique structural features of the 1,2,3-triazole core, readily accessible through robust synthetic methodologies like the Dimroth reaction and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have led to the exploration of a wide array of derivatives. These compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, antiproliferative, and enzyme inhibitory activities. This guide summarizes the current state of knowledge, providing a foundation for future research and development in this promising area of medicinal chemistry.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, known for its metabolic stability and its ability to engage in various biological interactions. The specific compound, this compound, serves as a key intermediate for the synthesis of a diverse library of derivatives. The presence of the carboxylic acid group provides a convenient handle for further chemical modifications, such as the formation of amides, esters, and other functional groups. This has enabled the development of numerous derivatives with a wide range of biological activities. These activities stem from the ability of the triazole ring and its substituents to interact with various biological targets, including enzymes and cellular signaling pathways. This guide will delve into the synthesis of the core structure and its derivatives, present their biological activities with quantitative data, and explore their mechanisms of action through signaling pathway diagrams.

Synthesis of this compound and its Derivatives

The synthesis of the core compound and its derivatives can be achieved through several reliable methods. The Dimroth reaction offers a classical approach to the formation of the triazole ring, while the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to a wide range of derivatives.

Synthesis of the Core Compound via Dimroth Reaction

A common method for synthesizing 1-substituted-5-methyl-1H-1,2,3-triazole-4-carboxylic acid esters is through a Dimroth-type reaction, which involves the condensation of an azide with a β-ketoester. The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate [1]

-

Reaction Setup: To a solution of benzyl azide (1.33 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in dimethyl sulfoxide (DMSO) (20 mL), potassium carbonate (1.38 g, 10 mmol) is added.

-

Reaction Conditions: The reaction mixture is stirred at 35-40°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate.

Experimental Protocol: Hydrolysis to this compound

-

Reaction Setup: Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is dissolved in a mixture of ethanol and water.

-

Reaction Conditions: An excess of sodium hydroxide or potassium hydroxide is added, and the mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC).

-

Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The precipitate is collected by filtration, washed with cold water, and dried to yield this compound.

Synthesis of Carboxamide Derivatives via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This approach is particularly useful for creating libraries of derivatives by reacting a terminal alkyne with an azide. For the synthesis of carboxamide derivatives of the title compound, the carboxylic acid is first converted to an amide with propargylamine, followed by a click reaction with a substituted benzyl azide.

Experimental Protocol: General Procedure for the Synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides [2]

Step 1: Synthesis of the Terminal Alkyne (N-propargyl-carboxamide)

-

Activation of the Carboxylic Acid: To a solution of the desired carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) are added. The mixture is stirred for a few minutes to activate the carboxylic acid.

-

Amide Formation: Propargylamine (1.2 eq) is added to the reaction mixture, which is then stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup: The terminal alkyne from Step 1 (1.0 eq) and a substituted benzyl azide (1.0 eq) are dissolved in a solvent mixture (e.g., t-BuOH/H₂O).

-

Catalyst Addition: A solution of sodium ascorbate (0.2 eq) in water is added, followed by a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Reaction Conditions: The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide.

Biological Activities and Quantitative Data

Derivatives of this compound have been reported to exhibit a wide range of biological activities. The following tables summarize the available quantitative data for their antiproliferative, antimicrobial, antifungal, and enzyme inhibitory activities.

Antiproliferative Activity

Table 1: Antiproliferative Activity of 1-Benzyl-1,2,3-triazole Derivatives

| Compound ID | Structure/Substituents | Cell Line | IC₅₀ (µM) | Reference |

| 13e | N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | MCF-7 | 0.046 | [2] |

| LaSOM 186 | 4-methyl coumarin-triazole hybrid | MCF-7 | 2.66 | [3] |

| LaSOM 190 | 4-methyl coumarin-triazole hybrid | MCF-7 | 2.85 | [3] |

| 1i | Coumarin-triazole hybrid with iodine | HT-29 | 5.90 | [4] |

| 1i | Coumarin-triazole hybrid with iodine | A549 | 14.87 | [4] |

| p-alkylbenzyl-substituted triazole | on d-secoestrone scaffold | A2780 | 1 | [5] |

| Compound 7i | Indole/1,2,4-triazole hybrid | NCI 60 (average) | 1.85-5.76 | [6] |

| Compound 7j | Indole/1,2,4-triazole hybrid | NCI 60 (average) | 2.45-5.23 | [6] |

| Compound IV | 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b][7][8][9]triazole | SGC-7901 | 0.21 | [6] |

| Compound 9p | Indole-based 1,2,4-triazole | HeLa | nanomolar range | [10] |

Antimicrobial and Antifungal Activity

Table 2: Antimicrobial and Antifungal Activity of 1-Benzyl-1,2,3-triazole Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 5d | E. coli AO11, E. coli AO15, S. enterica serovar Typhi | 50 - 400 | [11] |

| 1-benzyl-1,2,3-triazole derivatives | S. aureus | 100 (6-50% inhibition) | [11] |

| 1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol | S. aureus 3 | 50 - 200 | [11] |

| 5n | A. baumannii | 32 (20.20% inhibition) | [12] |

| 5a | C. neoformans | 32 (22.35% inhibition) | [12] |

| 5h | C. albicans | 32 (17.70% inhibition) | [12] |

| 7a | A. baumannii | 32 (21.05% inhibition) | [12] |

| 7a | C. albicans | 32 (13.20% inhibition) | [12] |

| 4s | C. albicans SC5314 | 0.53 | [13] |

| 4h, 4j, 4l, 4s, 4w | C. albicans SC5314 | < 1.52 | [13] |

Enzyme Inhibitory Activity

Table 3: Enzyme Inhibitory Activity of 1-Benzyl-1,2,3-triazole Derivatives

| Compound ID | Enzyme | IC₅₀ (µM) | Reference |

| Unsubstituted benzyl derivative (37) | Butyrylcholinesterase (BuChE) | 34.41 | [14] |

| 3-OCH₃ benzyl derivative | Butyrylcholinesterase (BuChE) | 23.44 | [14] |

| 2-methyl benzyl derivative | Butyrylcholinesterase (BuChE) | 35.71 | [14] |

| 4-methyl benzyl derivative | Butyrylcholinesterase (BuChE) | > 100 | [14] |

| 14 (charged, with benzyl) | Butyrylcholinesterase (BChE) | 0.098 | [15] |

| 14 (charged, with benzyl) | Acetylcholinesterase (AChE) | 2.13 | [15] |

| 6g | Tyrosinase | 9.42 | [16] |

| 6h | Tyrosinase | 10.34 | [16] |

| Compound 7i | Tubulin polymerization | 3.03 | [6] |

| Compound 9p | Tubulin polymerization | 8.3 | [10] |

| Compound 3a (triazole-based) | Wnt/β-catenin signaling | (effective in cells) | [7][17] |

| Compound 8 (pterostilbene-triazole) | NF-κB/MAPK signaling (NO inhibition) | 0.6 | [18] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 1-benzyl-1,2,3-triazole derivatives can be attributed to their ability to interact with various cellular targets and modulate key signaling pathways.

Inhibition of Tubulin Polymerization

Several 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[2][6][8][10][19] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Caption: Inhibition of tubulin polymerization by 1,2,3-triazole derivatives.

Modulation of Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in various diseases, including cancer. Certain triazole-based inhibitors have been shown to modulate this pathway by promoting the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.[7][9][17][20]

Caption: Modulation of the Wnt/β-catenin signaling pathway by triazole inhibitors.

Inhibition of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival. Its aberrant activation is associated with various inflammatory diseases and cancers. Some triazole derivatives have demonstrated the ability to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.[18][21][22][23][24]

Caption: Inhibition of the NF-κB signaling pathway by triazole derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The synthetic accessibility of these compounds, particularly through click chemistry, allows for the rapid generation of diverse chemical libraries for biological screening. The data presented in this guide highlight their potential as antimicrobial, antifungal, antiproliferative, and enzyme inhibitory agents. The elucidation of their mechanisms of action, including the inhibition of tubulin polymerization and the modulation of key signaling pathways such as Wnt/β-catenin and NF-κB, provides a rational basis for the design of more potent and selective therapeutic agents. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives is warranted to fully exploit their therapeutic potential. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of novel triazole inhibitors of Wnt/β-catenin signaling based on the Niclosamide chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [scielo.org.mx]

- 12. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 13. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Charged Thienobenzo-1,2,3-Triazoles as Especially Potent Non-Selective Cholinesterase Inhibitors: Design, Anti-Inflammatory Activity, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. db.cngb.org [db.cngb.org]

- 17. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of pterostilbene derivatives bearing triazole moiety that might treat DSS-induced colitis in mice through modulation of NF-κB/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel 1,2,4-triazole derivative inhibits epithelial-mesenchymal transition in metastatic colorectal cancer via β-catenin suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid: A Technical Guide

A comprehensive analysis of the spectroscopic properties of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid remains a challenge due to the limited availability of published experimental data. This technical guide, intended for researchers, scientists, and drug development professionals, outlines the currently accessible information and provides a framework for the expected spectroscopic characteristics based on closely related compounds. Further experimental investigation is required to definitively assign the spectral features of this specific molecule.

While a complete dataset for this compound is not available in the public domain, this guide compiles and analyzes existing crystallographic data and presents spectroscopic data from analogous structures to offer valuable insights for researchers in the field.

Molecular Structure and Properties

Chemical Formula: C₁₁H₁₁N₃O₂

Molecular Weight: 217.23 g/mol

Structure:

Caption: 2D structure of this compound.

Synthesis and Characterization Workflow

The synthesis of this compound typically follows a well-established cycloaddition reaction. The general workflow for its synthesis and subsequent characterization is outlined below.

Caption: General workflow for the synthesis and characterization of the target compound.

Spectroscopic Data (Illustrative)

As specific experimental data for the title compound is unavailable, the following tables present expected spectroscopic features based on the analysis of structurally similar compounds. These values should be considered as estimations and require experimental verification.

¹H NMR Spectroscopy (Expected)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.40 | Multiplet | 5H | Phenyl-H |

| ~5.60 | Singlet | 2H | Benzyl-CH₂ |

| ~2.50 | Singlet | 3H | Methyl-CH₃ |

| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid-OH |

¹³C NMR Spectroscopy (Expected)

| Chemical Shift (δ) (ppm) | Assignment |

| ~162 - 165 | Carboxylic Acid C=O |

| ~145 - 148 | Triazole C-5 |

| ~138 - 142 | Triazole C-4 |

| ~134 - 136 | Phenyl C (quaternary) |

| ~128 - 129 | Phenyl CH |

| ~52 - 54 | Benzyl-CH₂ |

| ~9 - 11 | Methyl-CH₃ |

FT-IR Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500 - 3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~3030 - 3100 | Medium | C-H stretch (Aromatic) |

| ~2900 - 3000 | Medium | C-H stretch (Aliphatic) |

| ~1680 - 1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1500 - 1600 | Medium | C=C stretch (Aromatic) |

| ~1450 - 1495 | Medium | N=N stretch (Triazole) |

Mass Spectrometry (Expected)

| m/z | Interpretation |

| ~217 | [M]⁺ |

| ~172 | [M - COOH]⁺ |

| ~91 | [C₇H₇]⁺ (Benzyl cation) |

Experimental Protocols (General)

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of triazole derivatives, which can be adapted for the specific synthesis of this compound.

Synthesis

A mixture of benzyl azide and a molar equivalent of ethyl acetoacetate is typically reacted in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature or heated to reflux for several hours. After completion of the reaction, the resulting ester is hydrolyzed using an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

-